molecular formula C15H21BO5 B13640816 Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13640816
M. Wt: 292.14 g/mol
InChI Key: DFRJZQLASKSRCZ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a one-step reaction involving pinacolborane and dimethyl carbonate . The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The catalyst used in this reaction is often lanthanum tris(trimethylsilyl)amide . The reaction conditions include room temperature and a reaction time of approximately six hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature and time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronic ester in cross-coupling reactions. The compound reacts with organohalides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition of the organohalide, followed by the transmetalation with the boronic ester, and finally, the reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific structure, which provides stability and reactivity in cross-coupling reactions. Its methoxy group enhances its solubility and reactivity compared to other boronic esters .

Properties

Molecular Formula

C15H21BO5

Molecular Weight

292.14 g/mol

IUPAC Name

methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-9-7-8-10(12(11)18-5)13(17)19-6/h7-9H,1-6H3

InChI Key

DFRJZQLASKSRCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)OC

Origin of Product

United States

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